![molecular formula C13H7ClFNO B6376470 4-(3-Chloro-4-fluorophenyl)-2-cyanophenol, 95% CAS No. 1261891-58-0](/img/structure/B6376470.png)
4-(3-Chloro-4-fluorophenyl)-2-cyanophenol, 95%
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Overview
Description
4-(3-Chloro-4-fluorophenyl)-2-cyanophenol, 95% (4-CFCP) is a synthetic chemical compound belonging to the phenol family. It is a white crystalline solid with a melting point of 125-126 °C and a molecular weight of 250.7 g/mol. 4-CFCP is used in a variety of scientific research applications, including biochemistry, pharmacology, and food science. It is also used as a reagent in organic synthesis.
Scientific Research Applications
4-(3-Chloro-4-fluorophenyl)-2-cyanophenol, 95% is widely used in scientific research as an inhibitor of enzymes and enzymes involved in metabolic pathways. It has been used to study the mechanism of action of enzymes such as cytochrome P450, monoamine oxidase, and phospholipase A2. It has also been used in studies of the biochemical and physiological effects of drugs.
Mechanism of Action
The mechanism of action of 4-(3-Chloro-4-fluorophenyl)-2-cyanophenol, 95% is not yet fully understood. However, it is believed to act as an inhibitor of enzymes involved in metabolic pathways. It is thought to bind to the active site of the enzyme, preventing the substrate from binding and thus inhibiting the enzyme's activity.
Biochemical and Physiological Effects
4-(3-Chloro-4-fluorophenyl)-2-cyanophenol, 95% has been used in studies of the biochemical and physiological effects of drugs. It has been shown to inhibit the activity of cytochrome P450, monoamine oxidase, and phospholipase A2. It has also been shown to inhibit the metabolism of certain drugs, such as acetaminophen and ibuprofen.
Advantages and Limitations for Lab Experiments
4-(3-Chloro-4-fluorophenyl)-2-cyanophenol, 95% has several advantages for use in laboratory experiments. It is a relatively inexpensive compound and is easy to synthesize. It is also stable and has a low toxicity. However, its mechanism of action is not yet fully understood, so its effects may vary depending on the experimental conditions.
Future Directions
Future research on 4-(3-Chloro-4-fluorophenyl)-2-cyanophenol, 95% could focus on further elucidating its mechanism of action and determining its effects on other drugs and metabolic pathways. It could also be used to study the effects of drugs on biochemical and physiological processes. Additionally, further research could be conducted to determine its potential as a therapeutic agent. Finally, it could be used to develop new synthetic methods and reagents for organic synthesis.
Synthesis Methods
4-(3-Chloro-4-fluorophenyl)-2-cyanophenol, 95% can be synthesized in a two-step process. First, 4-chloro-3-fluorophenol is reacted with cyanide to form the intermediate 4-chloro-3-fluorophenyl cyanide. This intermediate is then reacted with sodium hydroxide to form the final product 4-(3-Chloro-4-fluorophenyl)-2-cyanophenol, 95%.
properties
IUPAC Name |
5-(3-chloro-4-fluorophenyl)-2-hydroxybenzonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7ClFNO/c14-11-6-9(1-3-12(11)15)8-2-4-13(17)10(5-8)7-16/h1-6,17H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLBGDLRRLBXPNN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CC(=C(C=C2)F)Cl)C#N)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7ClFNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80684827 |
Source
|
Record name | 3'-Chloro-4'-fluoro-4-hydroxy[1,1'-biphenyl]-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80684827 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Chloro-4-fluorophenyl)-2-cyanophenol | |
CAS RN |
1261891-58-0 |
Source
|
Record name | 3'-Chloro-4'-fluoro-4-hydroxy[1,1'-biphenyl]-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80684827 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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